molecular formula C13H16N4 B2961313 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2320219-96-1

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2961313
CAS No.: 2320219-96-1
M. Wt: 228.299
InChI Key: DBQMSYKKOPLYBY-UHFFFAOYSA-N
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Description

The compound “2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The triazole ring is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The presence of unpaired electrons on the nitrogen atom of the triazole ring also enhances its biological spectrum .


Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions in aqueous medium . The triazole ring itself is also capable of engaging in a variety of chemical reactions due to its unique structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can vary widely depending on their specific structure. For instance, the compound “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” has a linear formula of C6H12N4 and is a solid at room temperature .

Scientific Research Applications

Tetrahydroisoquinoline Alkaloids and Cancer Research

Tetrahydroisoquinoline alkaloids, such as Ecteinascidin 743 (ET-743), have been investigated for their potential in cancer therapy. ET-743, derived from marine organisms, exhibits cytotoxic activity by binding to DNA in the minor groove, showing promise in treating solid malignancies. A phase I study highlighted its schedule-dependent toxicity, suggesting a need for optimized administration schedules to maximize safety and efficacy (Ryan et al., 2001).

Metabolism and Pharmacokinetics of Tetrahydroisoquinoline Derivatives

Research on tetrahydroisoquinoline derivatives, such as Almorexant, a dual orexin receptor antagonist, has focused on their metabolism, disposition, and elimination in humans. This study detailed the extensive metabolization of Almorexant and its excretion, primarily through feces, after oral administration, contributing to our understanding of the pharmacokinetics of similar compounds (Dingemanse et al., 2013).

Tetrahydroisoquinoline in the Context of Alcohol Consumption and Metabolism

Tetrahydroisoquinoline derivatives have been identified in the context of alcohol consumption, where they might play a role in alcohol-related disorders. For instance, studies have found elevated levels of dopamine-related tetrahydroisoquinolines in the urine of alcoholics, suggesting these compounds may be biomarkers for alcohol consumption and its metabolic effects (Collins et al., 1979).

Safety and Hazards

The safety and hazards associated with 1,2,3-triazole derivatives can also vary depending on their specific structure. For example, “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” is classified as a skin sensitizer and an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives, there is significant interest in further exploring their potential applications in medicinal chemistry. Future research directions may include the design and synthesis of novel 1,2,3-triazole derivatives, investigation of their biological activities, and optimization of their properties for specific applications .

Properties

IUPAC Name

2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMSYKKOPLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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